molecular formula C11H11NO2 B14314435 2-Anilino-4-hydroxycyclopent-2-en-1-one CAS No. 112370-64-6

2-Anilino-4-hydroxycyclopent-2-en-1-one

Cat. No.: B14314435
CAS No.: 112370-64-6
M. Wt: 189.21 g/mol
InChI Key: ZINYHNMWGHVGJO-UHFFFAOYSA-N
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Description

2-Anilino-4-hydroxycyclopent-2-en-1-one is a cyclopentenone derivative featuring a five-membered unsaturated ketone ring substituted with an anilino (phenylamino) group at position 2 and a hydroxyl group at position 2. This compound’s structure combines a strained enone system with aromatic and hydrogen-bonding substituents, making it of interest in organic synthesis and medicinal chemistry. The cyclopentenone core is known for its electrophilic reactivity, while the anilino and hydroxy groups may influence solubility, stability, and intermolecular interactions .

Properties

CAS No.

112370-64-6

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-anilino-4-hydroxycyclopent-2-en-1-one

InChI

InChI=1S/C11H11NO2/c13-9-6-10(11(14)7-9)12-8-4-2-1-3-5-8/h1-6,9,12-13H,7H2

InChI Key

ZINYHNMWGHVGJO-UHFFFAOYSA-N

Canonical SMILES

C1C(C=C(C1=O)NC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-4-hydroxycyclopent-2-en-1-one typically involves the reaction of 4-hydroxycyclopent-2-en-1-one with aniline under specific conditions. One common method includes:

    Starting Material: 4-hydroxycyclopent-2-en-1-one.

    Reagent: Aniline.

    Catalyst: Acidic or basic catalyst to facilitate the reaction.

    Solvent: Common solvents include ethanol or methanol.

    Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Anilino-4-hydroxycyclopent-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The anilino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield 2-anilino-4-oxocyclopent-2-en-1-one.
  • Reduction may produce 2-anilino-4-hydroxycyclopentane-1-one.
  • Substitution reactions can lead to various substituted anilino derivatives.

Scientific Research Applications

2-Anilino-4-hydroxycyclopent-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Anilino-4-hydroxycyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: The compound may influence various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or activate specific signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Target Compound: 2-Anilino-4-hydroxycyclopent-2-en-1-one

  • Molecular Formula: C₁₁H₁₁NO₂
  • Key Features: Cyclopentenone ring (five-membered, α,β-unsaturated ketone). 2-Anilino (electron-donating aromatic amine). 4-Hydroxy (hydrogen-bond donor).

Comparative Compounds:

(Z)-4-(2-Hydroxyanilino)pent-3-en-2-one ()
  • Molecular Formula: C₁₁H₁₃NO₂
  • Key Features: Acyclic pentenone backbone. 2-Hydroxyanilino substituent at position 3. Lacks ring strain but retains enone reactivity.
  • Comparison: The absence of a cyclic system reduces steric strain but may decrease electrophilicity compared to the cyclopentenone core.
2-Anilino-3-hydroxy-4-(phenylimino)cyclobut-2-en-1-one ()
  • Molecular Formula : C₁₆H₁₃N₂O₂
  • Key Features: Cyclobutenone ring (four-membered, higher ring strain). Phenylimino group at position 4 (electron-withdrawing). 3-Hydroxy and 2-anilino substituents.
  • Comparison: Smaller ring size increases strain, enhancing reactivity toward nucleophilic attack.
3-Ethyl-2-(pyrrolidin-1-yl)cyclopent-2-en-1-one ()
  • Molecular Formula: C₁₁H₁₇NO
  • Key Features: Cyclopentenone ring with ethyl and pyrrolidinyl substituents. No aromatic or hydroxy groups.
  • Lack of hydroxy substituent reduces polarity and hydrogen-bonding capacity .
3-(4-Acetylanilino)-2-phenylinden-1-one ()
  • Molecular Formula: C₂₃H₁₇NO₂
  • Key Features: Indenone fused-ring system (increased aromaticity). Acetylanilino and phenyl substituents.
  • Comparison :
    • Fused rings enhance planarity and conjugation, likely improving UV absorption properties. The acetyl group adds steric bulk, reducing solubility compared to the target compound’s hydroxy group .

Data Table: Key Properties and Reactivity

Compound Molecular Formula Ring Size/Type Key Substituents Predicted Reactivity
This compound C₁₁H₁₁NO₂ Cyclopentenone 2-Anilino, 4-Hydroxy High electrophilicity, H-bonding
(Z)-4-(2-Hydroxyanilino)pent-3-en-2-one C₁₁H₁₃NO₂ Acyclic pentenone 4-(2-Hydroxyanilino) Moderate enone reactivity
2-Anilino-3-hydroxy-4-(phenylimino)cyclobut-2-en-1-one C₁₆H₁₃N₂O₂ Cyclobutenone 2-Anilino, 3-Hydroxy, 4-Phenylimino High strain-driven reactivity
3-Ethyl-2-(pyrrolidin-1-yl)cyclopent-2-en-1-one C₁₁H₁₇NO Cyclopentenone 2-Pyrrolidinyl, 3-Ethyl Stabilized enone, low polarity
3-(4-Acetylanilino)-2-phenylinden-1-one C₂₃H₁₇NO₂ Indenone (fused) 4-Acetylanilino, 2-Phenyl Conjugation-enhanced stability

Notes

  • Limitations: Direct experimental data on this compound are sparse; comparisons rely on structural analogs.
  • Safety and Handling: Cyclopentenones and enones may be irritants; handle with appropriate PPE.
  • Synthesis Routes: Target compound likely synthesized via annulation or substitution reactions on cyclopentenone precursors .

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